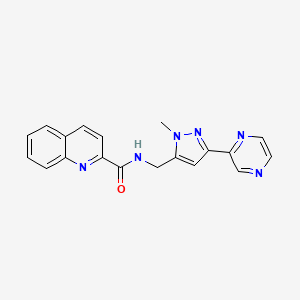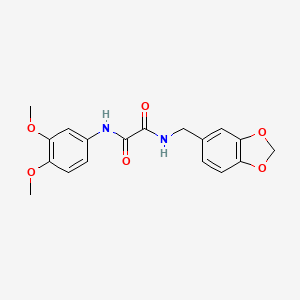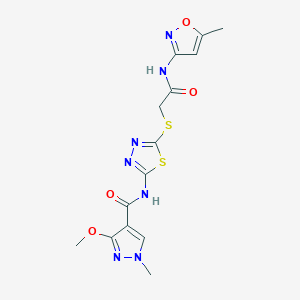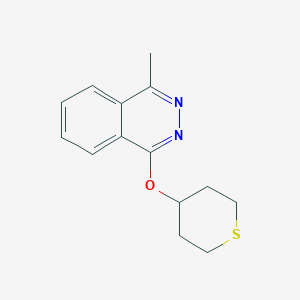
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide, also known as MPQC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the chemical structure , have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds showed potent cytotoxicity, with some having IC(50) values less than 10 nM. Their effectiveness was evaluated against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A subset of these compounds demonstrated curative potential in vivo against colon 38 tumors in mice at low doses (Deady et al., 2003).
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from a modestly potent hit, showed potent and highly selective inhibition of ATM, which is crucial for DNA damage response. The compounds exhibited suitable ADMET properties for oral administration and demonstrated efficacy in combination with DNA double-strand break-inducing agents in disease-relevant models (Degorce et al., 2016).
Antimicrobial Agents
Some novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents. The synthesis involved reactions with ethoxymethylenecyanoacetate and ethoxymethylenemalononitrile, leading to compounds that exhibited significant antibacterial and antifungal activities. The structural determination and activity studies highlight the potential of these derivatives in addressing microbial resistance (Holla et al., 2006).
Corrosion Inhibition
Carboxamide derivatives, specifically (N-(quinolin-8-yl) quinoline-2-carboxamide) and (N-(quinolin-7-yl) pyrazine-2-carboxamide), were explored as new corrosion inhibitors for mild steel in hydrochloric acid solutions. Their inhibitory action, primarily through adsorption at the metal/solution interface, was confirmed via electrochemical impedance spectroscopy. This study highlights the potential of these compounds in protecting metals against corrosion, contributing to materials science (Erami et al., 2019).
Antimalarial Activity
Quinoline-pyrazolopyridine derivatives have been synthesized and assessed for their antimalarial potential. These compounds, especially those with certain substituents, showed considerable potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, both in vitro and in vivo. The structural innovation in these compounds points to new pathways for developing antimalarial therapies (Saini et al., 2016).
Propiedades
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-14(10-17(24-25)18-12-20-8-9-21-18)11-22-19(26)16-7-6-13-4-2-3-5-15(13)23-16/h2-10,12H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAEJHVNKHQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2748437.png)





![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2748450.png)
![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)
![Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2748454.png)
